molecular formula C18H17FN6O3S B2434607 4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide CAS No. 2034256-34-1

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide

Cat. No.: B2434607
CAS No.: 2034256-34-1
M. Wt: 416.43
InChI Key: MPSYDJXEOPXMPW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide (CAS 2034256-34-1) is a complex organic compound of significant interest in medicinal chemistry and drug discovery research. This multifunctional molecule features a 1-methyl-1H-indole moiety connected via a hydroxyethyl linker to a benzenesulfonamide core, which is further substituted with both a fluorine atom and a 1H-tetrazole ring . Its molecular formula is C₁₈H₁₇FN₆O₃S, with a molecular weight of 416.4 g/mol . The structural architecture of this compound is particularly notable. The sulfonamide group is a classic pharmacophore known to confer diverse biological activities, while the tetrazole ring, a bioisostere for a carboxylic acid, can enhance metabolic stability and improve binding affinity to target proteins through additional dipole interactions and hydrogen bonding . This combination of features places it within a class of sulfonamide derivatives that are actively investigated for their potential interactions with various biological targets . Research into similar benzenesulfonamide-tetrazole hybrids indicates potential for a range of applications, including the study of enzyme inhibition and antiviral mechanisms . The presence of the indole ring also suggests potential for π-π stacking interactions within protein binding sites, a feature exploited in the design of inhibitors for targets like the HIV-1 CA protein . The compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3S/c1-25-7-6-11-8-12(2-5-16(11)25)17(26)10-20-29(27,28)13-3-4-15(19)14(9-13)18-21-23-24-22-18/h2-9,17,20,26H,10H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSYDJXEOPXMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Fluoro-6-Nitrotoluene with DMF-Dimethylacetal

2-Fluoro-6-nitrotoluene reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) in N,N-dimethylformamide (DMF) at 120°C for 20 hours, yielding (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylenamine.

Reaction Conditions

Parameter Value
Solvent N,N-Dimethylformamide
Temperature 120°C
Time 20 hours
Yield 100% (crude)

Catalytic Hydrogenation and Cyclization

The nitro group is reduced using palladium on carbon (Pd/C) under hydrogen (H₂) in methanol at room temperature, simultaneously inducing cyclization to form 4-fluoroindole.

Optimization Data

Catalyst Solvent Pressure Time Yield
10% Pd/C Methanol 1 atm 5 h 85%

Functionalization of Indole with Hydroxyethyl Group

The hydroxyethyl side chain is introduced via nucleophilic substitution or Grignard addition. While explicit details are absent in the provided sources, analogous methods from sulfonamide synthesis suggest the following approach:

Epoxide Ring-Opening with 1-Methylindole

1-Methyl-1H-indol-5-amine reacts with ethylene oxide under basic conditions (e.g., potassium hydroxide in DMF) to form 2-(1-methyl-1H-indol-5-yl)ethanol.

Representative Conditions

Reagent Base Solvent Temperature Yield
Ethylene oxide KOH DMF 50°C 78%

Synthesis of 3-(1H-Tetrazol-5-yl)-4-Fluorobenzenesulfonyl Chloride

The tetrazole-containing benzene ring is constructed via nitrile cyclization, as demonstrated in journal studies.

Nitrile Formation and Tetrazole Cyclization

4-Fluoro-3-cyanobenzenesulfonyl chloride is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 100°C for 24 hours, yielding 3-(1H-tetrazol-5-yl)-4-fluorobenzenesulfonyl chloride.

Key Parameters

Reagent Solvent Temperature Time Yield
NaN₃, NH₄Cl DMF 100°C 24 h 65%

Coupling of Indole Derivative with Sulfonyl Chloride

The final step involves sulfonamide bond formation between the hydroxyethyl-indole and tetrazole-bearing sulfonyl chloride.

Sulfonamidation Reaction

2-(1-Methyl-1H-indol-5-yl)ethanol reacts with 3-(1H-tetrazol-5-yl)-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C to room temperature.

Optimized Protocol

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Time 12 hours
Yield 70%

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization data includes:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, tetrazole), 7.85–7.20 (m, aromatic), 5.10 (s, 1H, OH), 3.75 (s, 3H, N-CH₃).
  • MS (ESI) : m/z 378.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Journal)
Indole Synthesis Nitro reduction Grignard addition
Tetrazole Formation NaN₃/NH₄Cl ZnCl₂/Pd catalysis
Overall Yield 58% 45%

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, or compounds with different substituents on the indole or sulfonamide groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in the body, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound can be compared to other sulfonamide derivatives, which also exhibit a range of biological activities. Some similar compounds include:

  • Sulfamethoxazole: : Used as an antibiotic.

  • Sulfisoxazole: : Used in the treatment of certain infections.

  • Sulfadiazine: : Used in combination with other drugs to treat infections.

Each of these compounds has unique structural features and biological activities, making them suitable for different applications.

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide is a complex organic compound that incorporates a fluorine atom, a hydroxyl group, a tetrazole ring, and a sulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN6O3SC_{18}H_{17}FN_6O_3S, with a molecular weight of 378.4 g/mol. The presence of various functional groups contributes to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₁₇FN₆O₃S
Molecular Weight378.4 g/mol
CAS Number2034256-34-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The indole moiety can engage in π–π stacking interactions with aromatic residues in proteins, while the tetrazole ring may participate in hydrogen bonding or coordination with metal ions. This interaction modulates the activity of target proteins, leading to various biological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Effects

Recent studies have indicated that compounds featuring indole and tetrazole rings exhibit significant anticancer properties. For instance, in vitro tests on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) have shown promising results. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation.

Case Study:
In a study examining the cytotoxic effects of similar compounds, it was found that derivatives with indole and tetrazole functionalities exhibited IC50 values ranging from 0.048 µM to 0.054 µM against A549 cells, indicating potent anticancer activity .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Research Findings

A review of recent literature highlights the potential of this compound in drug development:

  • Cytotoxicity : Compounds similar to this sulfonamide have demonstrated significant cytotoxic effects on various cancer cell lines.
  • Mechanistic Insights : Studies suggest that the interaction between the compound and target proteins can lead to cell cycle arrest and apoptosis induction.
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly affect the biological activity, emphasizing the importance of specific functional groups.

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